Stk16-IN-1

Description

Overview of Serine/Threonine Kinase 16 (STK16) in Biological Systems

STK16, also known by synonyms such as PKL12, MPSK1, and TSF-1, is a ubiquitously expressed serine/threonine protein kinase. mdpi.comresearchgate.netnih.govsinobiological.comwikipedia.org It is a membrane-associated protein, primarily localized to the Golgi apparatus, and is also found in the cytoplasm, perinuclear region, and plasma membrane. mdpi.comresearchgate.netnih.govmarrvel.orguniprot.orgmdpi.comstring-db.orgdrugbank.com

The human STK16 gene is located on chromosome 2q35 and encodes a protein of 310 amino acids. sinobiological.comwikipedia.orgmarrvel.org STK16 belongs to the NAK kinase family and possesses a conserved catalytic domain characteristic of protein kinases, typically ranging from 250 to 300 amino acid residues. mdpi.comresearchgate.netmarrvel.org The protein undergoes post-translational modifications, including myristoylation and palmitoylation, which contribute to its membrane association. mdpi.comresearchgate.netnih.gov Autophosphorylation at sites within its activation segment, such as Thr185, Ser197, and Tyr198, is crucial for its kinase activity and localization. nih.govmdpi.com

STK16 is highly conserved among all eukaryotes, with homologues found in organisms ranging from yeasts to humans. mdpi.comresearchgate.netnih.govgenecards.orgdntb.gov.uaacs.org This evolutionary conservation underscores the fundamental importance of STK16's functions in cellular processes. mdpi.comresearchgate.net

STK16 is involved in a variety of cellular processes. It has been shown to participate in the TGF-β signaling pathway, TGN protein secretion and sorting, cell cycle regulation, and Golgi assembly. mdpi.comresearchgate.netnih.govnih.govmdpi.com STK16 interacts with various proteins, including GlcNAcK, DRG1, MAL2, WDR1, and Actin, and phosphorylates substrates such as DRG1, ENO1, and EIF4EBP1 in vitro. mdpi.comresearchgate.netsinobiological.comuniprot.orgstring-db.org Its role in regulating actin dynamics in a kinase activity-dependent manner further impacts Golgi assembly and the cell cycle. mdpi.comresearchgate.netnih.gov

Evolutionary Conservation of STK16 Across Eukaryotes

Context of Small Molecule Inhibitors in Kinase Research and Drug Discovery

Protein kinases are critical regulators of numerous cellular processes, and their dysregulation is implicated in various diseases, including cancer, inflammation, and metabolic disorders. patsnap.comacs.orgresearchgate.net This makes kinases attractive targets for drug development. patsnap.com Small molecule kinase inhibitors (SMKIs) are a significant class of therapeutic agents designed to modulate kinase activity, typically by binding to the ATP-binding site or an allosteric site. patsnap.comresearchgate.netbohrium.comnih.gov The development of selective kinase inhibitors is an active area of research, with many approved drugs and candidates in clinical trials. acs.orgresearchgate.netbohrium.comnih.govfrontiersin.org

Rationale for the Development of STK16-IN-1 as a Research Tool

Despite the identification of STK16 over two decades ago, it remains a relatively underexplored kinase. mdpi.comresearchgate.net The precise mechanisms by which STK16 exerts its effects in various cellular processes, such as VEGF and cargo secretion, were not fully elucidated. nih.govacs.org

The development of this compound was driven by the need for a specific chemical probe to further investigate the biological functions of STK16. nih.govresearchgate.netmedchemexpress.com As a highly selective ATP-competitive inhibitor, this compound provides a complementary tool to genetic methods like RNA interference (RNAi) for studying STK16 activity in cellular contexts. nih.govresearchgate.netacs.orgsci-hub.se Its use allows researchers to acutely inhibit STK16 kinase activity and observe the resulting phenotypic changes, thereby helping to unravel the signaling pathways and cellular processes in which STK16 is involved. nih.govresearchgate.net

Research using this compound has provided insights into STK16's roles. For instance, treatment with this compound in MCF-7 cells led to a reduction in cell number and an accumulation of binucleated cells, phenocopying the effects of STK16 RNAi knockdown. nih.govacs.orgmedchemexpress.com this compound has also been shown to potentiate the antiproliferative effects of certain chemotherapeutics in cancer cells. nih.govresearchgate.netacs.orgmedchemexpress.com These findings highlight the utility of this compound in exploring STK16's involvement in cell proliferation and its potential as a therapeutic target. researchgate.netmdpi.compatsnap.com Furthermore, studies utilizing this compound have contributed to understanding STK16's role in regulating actin dynamics and its impact on Golgi assembly and the cell cycle. nih.gov

Key Research Findings with this compound

| Cell Line | Treatment Duration | Observed Effect | Supporting Evidence |

| MCF-7 | 72 hours | Reduction in cell number | Recapitulated by STK16 RNAi knockdown. sigmaaldrich.comnih.govacs.orgmedchemexpress.com |

| MCF-7 | 72 hours | Accumulation of binucleated cells | Recapitulated by STK16 RNAi knockdown. sigmaaldrich.comnih.govacs.orgmedchemexpress.com |

| HCT-116 | 72 hours | Increased G2/M cell population (~7-fold at 10 μM) | STK16-dependent manner. sigmaaldrich.com |

| MCF-7 | 72 hours | Increased G2/M cell population (~3-fold at 10 μM) | STK16-dependent manner. sigmaaldrich.com |

| Various | Co-treatment | Potentiation of antiproliferative effects of certain chemotherapeutics (e.g., cisplatin, doxorubicin, colchicine, paclitaxel) | Observed in cancer cells. nih.govresearchgate.netacs.orgmedchemexpress.com |

| HeLa | Treatment | Increased percentage of cells with fragmented Golgi complex | Effect abolished in cells with STK16 mutation resistant to this compound. researchgate.net |

Inhibitory Potency of this compound

| Target Kinase | IC50 Value | Assay Type | Reference |

| STK16 | 295 nM | Kinase assay | medchemexpress.comrndsystems.com |

| STK16 | 0.91 μM (4EBP1 substrate) | Cell-free assay | sigmaaldrich.com |

| STK16 | 1.2 μM (DRG1 substrate) | Cell-free assay | sigmaaldrich.com |

| PI 3-Kδ | 856 nM | Kinase assay | rndsystems.com |

| PI 3-Kγ | 867 nM | Kinase assay | rndsystems.com |

| mTOR | 5.56 μM | Kinase assay | medchemexpress.comrndsystems.com |

Note: While this compound shows inhibitory activity against PI 3-Ks and mTOR in cell-free assays, it has been reported to be ineffective against their cellular activity up to 10 μM concentration. sigmaaldrich.com

The use of selective inhibitors like this compound is crucial for dissecting the specific roles of individual kinases within complex cellular networks and provides valuable information for the potential development of targeted therapies. patsnap.comfrontiersin.org

Utility in Elucidating STK16-Mediated Pathways

This compound has proven to be a useful tool compound for researchers seeking to elucidate the biological functions of STK16 and the pathways it mediates. medchemexpress.comacs.org Its utility stems from its ability to selectively inhibit STK16 kinase activity, allowing researchers to observe the downstream effects of this inhibition on cellular processes. acs.orgmdpi.comresearchgate.net

Research findings highlight several areas where this compound has been applied:

Cell Number Reduction and Cell Cycle Effects: Treatment of MCF-7 cells with this compound has been shown to result in a reduction in cell number and the accumulation of binucleated cells. medchemexpress.comacs.orgresearchgate.netnih.gov These effects are consistent with those observed following RNAi knockdown of STK16, supporting the compound's on-target activity in cellular contexts. medchemexpress.comacs.orgnih.gov

Potentiation of Chemotherapeutic Effects: Studies have indicated that co-treatment of cells with this compound and certain chemotherapeutics, such as cisplatin, doxorubicin, colchicine, and paclitaxel, can lead to a slight potentiation of the anti-proliferative effects of these agents. medchemexpress.comacs.orgnih.gov This suggests a potential interplay between STK16 activity and the mechanisms of action of these drugs.

Smooth Muscle Contraction Inhibition: In human prostate and detrusor tissues, this compound has been shown to inhibit non-adrenergic and non-neurogenic smooth muscle contractions. Specifically, it inhibited contractions induced by endothelin-1 and the thromboxane A2 analog U46619 in prostate tissues, and contractions induced by carbachol, metacholine, and U46619 in detrusor tissues. researchgate.net This research suggests a role for STK16 in regulating smooth muscle function in these tissues.

Antiviral Research: More recent research has explored the role of STK16 in viral infections. This compound has been found to effectively suppress SARS-CoV-2 infection in cell lines such as Vero E6 and Calu-3. biorxiv.org This indicates that STK16 may be a cellular factor required for SARS-CoV-2 infection, and its inhibition by compounds like this compound could have antiviral implications. biorxiv.org

The inhibitory activity of this compound against STK16 has been quantified, providing researchers with key data for experimental design.

Table 1: Inhibitory Activity of this compound

| Target Kinase | IC₅₀ Value (µM) |

| STK16 | 0.295 medchemexpress.comacs.orgnih.govbiorxiv.orgrndsystems.combio-techne.com |

| mTOR | 5.56 medchemexpress.comrndsystems.combio-techne.com |

| PI3Kδ | 0.856 rndsystems.combio-techne.com |

| PI3Kγ | 0.867 rndsystems.combio-techne.com |

Note: IC₅₀ values represent the half-maximal inhibitory concentration.

While this compound demonstrates potent inhibition of STK16, it is noted to also inhibit other kinases such as mTOR, PI3Kδ, and PI3Kγ, albeit at higher concentrations. medchemexpress.comrndsystems.combio-techne.com Researchers utilizing this compound must consider this selectivity profile when interpreting results, particularly at higher compound concentrations, and ideally complement pharmacological inhibition with other methods like genetic knockdown to confirm STK16-specific effects.

The use of this compound as a research tool contributes significantly to unraveling the diverse roles of STK16 in various cellular processes and signaling pathways, paving the way for a better understanding of STK16 biology.

Propriétés

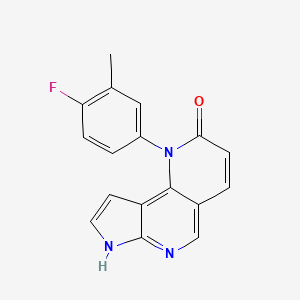

IUPAC Name |

1-(4-fluoro-3-methylphenyl)-7H-pyrrolo[2,3-h][1,6]naphthyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12FN3O/c1-10-8-12(3-4-14(10)18)21-15(22)5-2-11-9-20-17-13(16(11)21)6-7-19-17/h2-9H,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQNRDXHKVSKUPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N2C(=O)C=CC3=CN=C4C(=C32)C=CN4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101134342 | |

| Record name | 1-(4-Fluoro-3-methylphenyl)-1,7-dihydro-2H-pyrrolo[2,3-h]-1,6-naphthyridin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101134342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1223001-53-3 | |

| Record name | 1-(4-Fluoro-3-methylphenyl)-1,7-dihydro-2H-pyrrolo[2,3-h]-1,6-naphthyridin-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1223001-53-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Fluoro-3-methylphenyl)-1,7-dihydro-2H-pyrrolo[2,3-h]-1,6-naphthyridin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101134342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Characterization of Stk16-in-1 As a Selective Kinase Inhibitor

In Vitro Biochemical Characterization

In vitro studies have been crucial in defining the fundamental inhibitory properties of STK16-IN-1.

ATP Competitive Inhibition Mechanisms of this compound

This compound functions as a highly selective ATP competitive inhibitor of STK16. researchgate.netnih.govmedkoo.comchemicalbook.com This mechanism implies that this compound competes with ATP for binding to the active site of the STK16 enzyme, thereby preventing the transfer of a phosphate group to substrate proteins. medchemexpress.com ATP competition experiments are typically performed using varying concentrations of ATP and the inhibitor to determine how the inhibitor affects the enzyme's affinity for ATP. medchemexpress.com

Kinase Activity Inhibition Assays (e.g., IC50 Determination)

The potency of this compound against STK16 has been quantified through kinase activity inhibition assays, with the half-maximal inhibitory concentration (IC50) being a key metric. This compound exhibits potent inhibitory activity against STK16 kinase with an IC50 of 0.295 µM (295 nM). researchgate.netcas.cnnih.govmedchemexpress.comrndsystems.comacs.orgpatsnap.com This value indicates the concentration of this compound required to inhibit 50% of STK16 kinase activity in vitro.

Here is a table summarizing the IC50 value for STK16 inhibition:

| Target Kinase | IC50 (µM) | IC50 (nM) | Source |

| STK16 | 0.295 | 295 | researchgate.netcas.cnnih.govmedchemexpress.comrndsystems.comacs.orgpatsnap.com |

Kinome Selectivity Profiling and Off-Target Activity Assessment

Assessing the selectivity of this compound across a broad range of kinases (kinome profiling) is essential to understand its specificity and potential off-target effects. guidetopharmacology.orgmdpi.com

Inhibition of Other Kinases (e.g., mTOR, PI3Kδ, PI3Kγ)

Kinome profiling using assays like KinomeScan™ has shown that this compound possesses excellent selectivity across the kinome, with a low S score (1) of 0.0. researchgate.netnih.govacs.orgpatsnap.com However, at higher concentrations, this compound has been shown to inhibit other kinases, including mTOR, PI3Kδ, and PI3Kγ. rndsystems.comcenmed.com

Reported IC50 values for the inhibition of these off-targets include:

mTOR: 5.56 µM medchemexpress.comrndsystems.com

PI3Kδ: 856 nM (0.856 µM) rndsystems.com

PI3Kγ: 867 nM (0.867 µM) rndsystems.com

While this compound is significantly more potent against STK16, its inhibitory activity against these other kinases at higher concentrations is noted.

Here is a table summarizing the IC50 values for off-target kinases:

| Off-Target Kinase | IC50 (µM) | IC50 (nM) | Source |

| mTOR | 5.56 | 5560 | medchemexpress.comrndsystems.com |

| PI3Kδ | 0.856 | 856 | rndsystems.com |

| PI3Kγ | 0.867 | 867 | rndsystems.com |

Significance of Selectivity for Mechanistic Studies

The high selectivity of this compound for STK16, particularly its potent inhibition at significantly lower concentrations compared to other kinases like mTOR, PI3Kδ, and PI3Kγ, is crucial for mechanistic studies. guidetopharmacology.orgmdpi.com A selective inhibitor allows researchers to probe the specific cellular functions and pathways mediated by STK16 with greater confidence, minimizing confounding effects that might arise from inhibiting multiple kinases simultaneously. researchgate.netnih.govmedchemexpress.comacs.org This specificity makes this compound a valuable tool compound for further elucidating the biological roles of STK16. researchgate.netcas.cnnih.govcas.cnmedchemexpress.comacs.org

Structure-Activity Relationship (SAR) and Resistance Mechanism Studies of this compound

Information specifically on the detailed Structure-Activity Relationship (SAR) of this compound and studies explicitly detailing resistance mechanisms to this compound were not extensively available in the provided search results. However, the compound is described as a pyrrolonaphthyridinone derivative and an ATP-competitive inhibitor, which implies its structure interacts with the ATP-binding site of STK16. medkoo.comchemicalbook.com Understanding the precise interactions between the chemical structure of this compound and the STK16 kinase domain would be key to a detailed SAR analysis.

Hinge Binding Site Interactions and Specificity

Kinase inhibitors often exert their effects by binding to the ATP binding site, a conserved hydrophobic pocket located between the N-terminal and C-terminal lobes of the kinase domain. acs.orgacs.org A critical region within this site is the hinge region, which typically forms important hydrogen bonds with ATP-site inhibitors. acs.orgacs.org While specific detailed crystallographic data for this compound binding to the STK16 hinge region were not extensively detailed in the search results, studies on kinase inhibitor binding modes highlight the significance of interactions with residues in the hinge loop, including those at positions relative to the "gatekeeper" residue. acs.orgacs.org The design of selective inhibitors often exploits subtle differences in the ATP binding site architecture, including the hinge region, between different kinases. acs.orgacs.org The high selectivity of this compound for STK16 suggests favorable interactions within this binding pocket that are specific to STK16 compared to many other kinases. researchgate.netacs.orgnih.gov

Mutational Analysis and Inhibitor Resistance (e.g., F100C Mutation)

Mutational analysis has been instrumental in confirming the on-target activity and understanding potential resistance mechanisms to this compound. A specific mutation, F100C (substitution of Phenylalanine at position 100 with Cysteine), located in the hinge binding site of STK16, has been shown to confer resistance to this compound. researchgate.netsci-hub.se This mutation causes STK16 to lose its affinity for this compound. mdpi.comresearchgate.net Studies using HeLa cell lines expressing the STK16-GFP-FLAG-F100C mutant demonstrated that this compound did not induce Golgi complex fragmentation in these cells, unlike in wild-type STK16 expressing cells. researchgate.netsci-hub.se This finding specifically confirms that the observed cellular effects of this compound are mediated through its interaction with STK16 at the hinge binding site and that the F100C mutation disrupts this interaction, leading to resistance. researchgate.netsci-hub.semdpi.comresearchgate.net

Here is a table summarizing the effect of the F100C mutation on this compound activity:

| Cell Line | STK16 Status | This compound Treatment | Golgi Fragmentation |

| HeLa | Endogenous STK16 | Yes | Induced |

| HeLa-STK16-GFP-FLAG-WT | Wild-type STK16 | Yes | Induced |

| HeLa-STK16-GFP-FLAG-F100C | F100C Mutant STK16 | Yes | Not Induced |

| HeLa-STK16-Y198E-F100C-GFP-FLAG | Y198E/F100C Mutant | Yes | Not Induced |

| HeLa-STK16-Y198A-F100C-GFP-FLAG | Y198A/F100C Mutant | Yes | Not Induced |

Tool Compound Validation in Cellular Models

This compound has been validated as a useful tool compound for investigating the biological functions of STK16 in cellular models. researchgate.netmedchemexpress.comacs.orgnih.govszabo-scandic.com In MCF-7 cells, treatment with this compound leads to a reduction in cell number and the accumulation of binucleated cells. researchgate.netmedchemexpress.comacs.orgnih.govszabo-scandic.com These cellular effects are consistent with the known roles of STK16 in processes such as cell division. researchgate.netsci-hub.se

Comparison with Genetic Perturbation (e.g., RNAi Knockdown of STK16)

A key aspect of validating this compound as a specific inhibitor involves comparing its cellular effects to those observed with genetic perturbation of STK16, such as RNA interference (RNAi) knockdown. Studies have shown that the reduction in cell number and accumulation of binucleated cells observed upon treatment with this compound in MCF-7 cells can be recapitulated by RNAi knockdown of STK16. researchgate.netmedchemexpress.comacs.orgnih.govszabo-scandic.com Furthermore, STK16 knockdown or kinase inhibition by this compound can arrest cells in prometaphase and cytokinesis and delay mitotic progression. sci-hub.se The ability of this compound to phenocopy the effects of STK16 RNAi knockdown provides strong evidence for its on-target specificity and utility as a pharmacological tool to study STK16 function. researchgate.netsci-hub.se For instance, both STK16 knockdown and this compound treatment were shown to cause Golgi complex fragmentation in HeLa cells, and this effect was rescued in cells expressing the inhibitor-resistant F100C mutant, further supporting the equivalence of the chemical inhibition and genetic knockdown approaches for studying STK16 function. researchgate.netsci-hub.se

Here is a table comparing the effects of this compound treatment and STK16 RNAi knockdown in cellular models:

| Cellular Model | Perturbation Method | Observed Effect | Reference |

| MCF-7 cells | This compound treatment | Reduction in cell number, binucleated cells | researchgate.netmedchemexpress.comacs.orgnih.govszabo-scandic.com |

| MCF-7 cells | STK16 RNAi knockdown | Reduction in cell number, binucleated cells | researchgate.netmedchemexpress.comacs.orgnih.govszabo-scandic.com |

| HeLa cells | This compound treatment | Golgi complex fragmentation | researchgate.netsci-hub.se |

| HeLa cells | STK16 RNAi knockdown | Golgi complex fragmentation | researchgate.netsci-hub.se |

| Various cells | This compound or RNAi | Arrest in prometaphase/cytokinesis, delayed mitosis | sci-hub.se |

Molecular and Cellular Mechanisms Elicited by Stk16-in-1

Impact on STK16 Enzyme Activity and Phosphorylation Events

STK16-IN-1 functions as a potent inhibitor of STK16 kinase activity. acs.orgmedchemexpress.com Its inhibitory action is characterized by an IC50 value of 0.295 μM against STK16. acs.orgmedchemexpress.com This inhibition affects both the autophosphorylation of STK16 and the phosphorylation of its various substrates.

Modulation of STK16 Autophosphorylation (e.g., Tyr198, Thr185, Ser197)

STK16 is known to undergo autophosphorylation at several sites within its activation segment, including Thr185, Ser197, and Tyr198. mdpi.comresearchgate.netmdpi.comnih.gov These autophosphorylation events are crucial for regulating STK16 kinase activity and subcellular localization. mdpi.comnih.gov Studies have shown that Tyr198 is a particularly critical autophosphorylation site for STK16's kinase activity and Golgi localization. mdpi.comnih.gov While Thr185 phosphorylation is relatively fast, phosphorylation at Ser197 and Tyr198 is slower. nih.gov Although the direct impact of this compound on the phosphorylation status of each specific autophosphorylation site (Thr185, Ser197, and Tyr198) is not explicitly detailed in the provided search results, its function as a potent STK16 kinase inhibitor suggests it would significantly modulate, and likely reduce, autophosphorylation at these sites. acs.orgmedchemexpress.com The inhibition of STK16's kinase activity by this compound would directly interfere with its ability to autophosphorylate.

Effects on Substrate Phosphorylation (e.g., DRG1, 4EBP1, c-MYC, STAT3)

STK16 phosphorylates a range of substrates involved in diverse cellular processes. Known in vitro substrates of STK16 include DRG1, ENO1, and EIF4EBP1 (4EBP1). uniprot.orguniprot.org STK16 has also been shown to phosphorylate c-MYC at serine 452, which hinders its degradation via the ubiquitin-proteasome pathway. genecards.orgresearchgate.netnih.govresearchgate.net Furthermore, STK16 can directly catalyze the phosphorylation of STAT3 at serine 727. nih.gov

As a potent inhibitor of STK16 kinase activity, this compound is expected to reduce or abolish the phosphorylation of these substrates. acs.orgmedchemexpress.com For instance, the pharmacological inhibition of STK16 by this compound has been shown to curtail colorectal cancer proliferation and c-MYC expression in vivo, consistent with reduced c-MYC phosphorylation. genecards.orgnih.gov Additionally, pharmacological inhibition or silencing of STK16 significantly enhances the sensitivity of triple-negative breast cancer cells to JAK2 inhibition, which is linked to STK16's ability to phosphorylate STAT3 and maintain its transcriptional activity when JAK2 is blocked. nih.gov This suggests that this compound would inhibit STAT3 phosphorylation by STK16.

While direct experimental data detailing the effect of this compound on the phosphorylation levels of each specific substrate (DRG1, 4EBP1, c-MYC, STAT3) is not extensively provided, its established mechanism as an STK16 kinase inhibitor strongly supports its role in reducing the phosphorylation of these downstream targets.

Regulation of Subcellular Localization and Trafficking

STK16 is a membrane-associated protein with a primary localization to the Golgi apparatus. mdpi.comresearchgate.netnih.govnih.govmendeley.comdiscoverx.comresearchgate.netnih.govmdpi.com Its localization is dynamic and influenced by factors such as the cell cycle and phosphorylation status. mdpi.comnih.govnih.gov this compound has been shown to induce alterations in STK16's subcellular distribution and impact Golgi structure and function.

STK16 Localization (Golgi Apparatus, Cell Membrane, Cytosol, Nucleoplasm)

STK16 is predominantly localized to the Golgi apparatus. mdpi.comresearchgate.netnih.govnih.govmendeley.comdiscoverx.comresearchgate.netnih.govmdpi.com It is also found at the cell membrane. mdpi.comnih.govnih.govuniprot.orggenecards.orgalliancegenome.org In addition to these membrane-associated locations, STK16 can be present in the cytosol and has been observed to enter the nucleoplasm under certain circumstances. uniprot.orggenecards.orgmdpi.comalliancegenome.org Its association with Golgi and Golgi-derived vesicles has been noted. uniprot.orguniprot.org

During the cell cycle, STK16 localization can change. While mainly Golgi and membrane-localized in interphase, a portion of STK16 dissociates from the fragmented Golgi and the cell membrane and enters the cytoplasm during mitosis, particularly from prometaphase to anaphase, before repositioning to the reassembled Golgi in telophase and cytokinesis. nih.gov

This compound Induced Alterations in Subcellular Distribution (e.g., Golgi Fragmentation)

Inhibition or depletion of STK16 has been shown to cause Golgi fragmentation. mdpi.comresearchgate.netnih.gov Studies using the STK16 inhibitor, this compound, have demonstrated that it disrupts actin polymers and leads to fragmented Golgi in cells. nih.gov This effect is consistent with the role of STK16 in regulating actin dynamics, which is important for Golgi structure. mdpi.comresearchgate.netresearchgate.netnih.gov The kinase activity of STK16 is critical for maintaining Golgi complex integrity. researchgate.net

Furthermore, mutations in the autophosphorylation sites of STK16, particularly Tyr198, can alter its subcellular localization, affecting its presence at the Golgi and cell membrane. mdpi.comnih.govnih.gov Since this compound inhibits STK16 kinase activity, it is plausible that its impact on Golgi structure and STK16 localization is mediated, at least in part, through the modulation of these phosphorylation events.

Interactions with Cellular Components and Protein Networks

STK16 interacts with several cellular components and proteins, influencing key cellular functions such as cytoskeletal organization and Golgi dynamics.

Regulation of Actin Dynamics and Cytoskeletal Reorganization

STK16 has been identified as a novel actin-binding protein that regulates actin dynamics guidetopharmacology.orgjax.orggenenames.orgdrugbank.comgenenames.org. This regulation occurs in a concentration- and kinase activity-dependent manner guidetopharmacology.orgjax.orggenenames.org. Studies have shown that inhibition of STK16 kinase activity by this compound or depletion of STK16 through RNAi disrupts actin polymers jax.orggenenames.orgdrugbank.com. This suggests a role for STK16 in maintaining the integrity and dynamics of the actin cytoskeleton guidetopharmacology.orgjax.orggenenames.orgdrugbank.comgenenames.org.

STK16 Interactors

STK16 interacts with a variety of proteins involved in diverse cellular activities. Identified interactors include GlcNAcK (N-acetylglucosamine kinase), MAL2 (Myelin and Lymphocyte Protein 2), WDR1 (WD Repeat Containing Protein-1), and Actin guidetopharmacology.orggenenames.orgbiogps.orgatomic-lab.orguni.luharvard.edu. These interactions suggest that STK16 functions are mediated through complex protein networks involved in processes such as protein sorting, trafficking, and cytoskeletal regulation guidetopharmacology.orggenenames.orgbiogps.orgatomic-lab.orguni.luharvard.edu. For instance, STK16 and MAL2 have been shown to function together in sorting secretory soluble cargo into the constitutive secretory pathway in hepatocytes nih.govnih.gov.

Influence on Golgi Assembly and Function

STK16 is primarily localized to the Golgi apparatus throughout the cell cycle guidetopharmacology.orgjax.orgdrugbank.comgenenames.orgcenmed.commaayanlab.cloudpromega.com. It plays important roles in the regulation of Golgi structure and its assembly/disassembly during the cell cycle guidetopharmacology.orgjax.orgdrugbank.comgenenames.orgcenmed.commaayanlab.cloudpromega.comuniprot.orgmedlineplus.gov. Inhibition of STK16 kinase activity or STK16 knockdown leads to fragmented Golgi structures jax.orggenenames.orgdrugbank.com. This influence on Golgi integrity is linked to STK16's regulation of actin dynamics jax.orggenenames.orgdrugbank.com. The interaction between STK16 and actin is thought to be crucial for regulating Golgi structure and dynamics guidetopharmacology.orgjax.orggenenames.org.

Modulation of Cell Cycle Progression and Division

Inhibition of STK16 activity by this compound or STK16 depletion significantly impacts cell cycle progression and division.

Effects on Cell Number and Binucleated Cell Accumulation

Treatment with this compound results in a reduction in cell number nih.govgenecards.orggenecards.orggenecards.orggenecards.org. Furthermore, this compound treatment leads to the accumulation of binucleated cells nih.govgenecards.orggenecards.orggenecards.orggenecards.org. These effects are consistent with those observed upon RNAi knockdown of STK16, indicating that they are a direct consequence of inhibiting STK16 activity nih.govgenecards.orggenecards.orggenecards.org. The accumulation of binucleated cells suggests defects in cytokinesis, the final stage of cell division nih.govgenecards.orggenecards.orggenecards.orggenecards.org.

Alterations in Mitotic Progression (e.g., G2/M Transition, Prometaphase Arrest, Cytokinesis)

Inhibition of STK16 kinase activity by this compound or STK16 RNAi has been shown to inhibit the G2/M transition and delay mitotic progression guidetopharmacology.orgjax.orggenenames.orgbiogps.orgcenmed.comjax.org. Specifically, these interventions can cause arrest in prometaphase and cytokinesis guidetopharmacology.orgjax.orggenenames.org. This indicates that STK16 plays important roles in the precise and dynamic events of mitosis, including entry into mitosis, progression through its stages, and the successful completion of cell division guidetopharmacology.orgjax.orggenenames.orgbiogps.orgcenmed.comjax.org.

Table 1: this compound Kinase Inhibition Data

| Compound | Target Kinase | IC₅₀ (μM) | Reference |

| This compound | STK16 | 0.295 | nih.govgenecards.orggenecards.orggenecards.org |

| This compound | PI 3-Kδ | 0.856 | genecards.org |

| This compound | PI 3-Kγ | 0.867 | genecards.org |

| This compound | mTOR | 5.56 | genecards.orggenecards.org |

This compound in Signaling Pathway Dissection

This compound has been utilized in research to investigate the involvement of STK16 in various cellular signaling cascades. Its inhibitory action helps to elucidate the specific roles of STK16 kinase activity within these complex networks.

STK16 has been shown to participate in the TGF-β signaling pathway. nih.govuniprot.orgsinobiological.comdiscoverx.comsinobiological.com This pathway is involved in diverse physiological and pathological responses, including immunity, cancer, fibrosis, and hematopoietic homeostasis. nih.gov Research indicates that STK16 may function as a nuclear factor involved in the TGF-β signaling pathway, potentially regulating transcriptional activity. nih.gov STK16 has also been reported to possess DNA-binding ability independent of its kinase activity and can activate the TGF-β responsive CNP promoter. sinobiological.com The precise mechanisms by which this compound modulates the TGF-β pathway through the inhibition of STK16 kinase activity are an area of ongoing research.

STK16 has been found to promote the progression of colorectal cancer in a manner dependent on c-MYC signaling. acs.orgnih.govnih.govnih.govnih.govresearchgate.net Studies have revealed that STK16 can phosphorylate c-MYC at serine 452, which hinders its degradation via the ubiquitin-proteasome pathway. nih.govnih.govresearchgate.net This phosphorylation event is crucial for STK16-mediated colorectal cancer proliferation. nih.govresearchgate.net Pharmacological inhibition of STK16 using this compound has been shown to significantly curtail colorectal cancer proliferation and c-MYC expression in in vivo models, highlighting the potential of targeting STK16 to modulate c-MYC signaling in this context. nih.govnih.govresearchgate.net

STK16 plays a role in conferring resistance to JAK2 inhibition in triple-negative breast cancer (TNBC) cells by phosphorylating STAT3. nih.govnih.govgenecards.orglarvol.com Elevated expression of STK16 can rescue the phosphorylation status and transcriptional activity of STAT3. genecards.orglarvol.com Mechanistically, STK16 is capable of directly catalyzing the phosphorylation of STAT3 at the serine-727 residue. genecards.orglarvol.com This suggests that upon JAK2 inhibition, TNBC cells may express STK16 to maintain STAT3 transcriptional activity. genecards.orglarvol.com Dual inhibition of JAK2 and STK16 has been proposed as a potential therapeutic strategy for TNBC patients. genecards.orglarvol.com

Research suggests that STK16 promotes cell viability and inhibits apoptosis through the AKT1 signaling pathway. researchgate.netresearchgate.netnih.gov Studies in lung adenocarcinoma cells have shown that silencing STK16 expression inhibits cell proliferation and promotes apoptosis via the AKT1 pathway. researchgate.netnih.gov Furthermore, exosomes derived from M1 macrophages have been observed to inhibit the progression and promote apoptosis of lung adenocarcinoma cells via a mechanism involving the miR-181a-5p/ETS1/STK16 axis, which impacts the AKT1 pathway. researchgate.netnih.gov Overexpression of STK16 has been linked to promoting cell viability and inhibiting apoptosis through the AKT1 pathway. researchgate.net

STK16 has been implicated in several other pathways. It is listed as being related to the Sweet Taste Signaling pathway. sinobiological.comsinobiological.comgenecards.org While the specific role of this compound in dissecting this pathway is not detailed in the provided context, the association of STK16 with this pathway suggests a potential area for investigation using the inhibitor.

Although STK16 is a member of the NAK family, which includes AAK1 that modulates the Notch signaling pathway, the direct involvement of STK16 itself in the Notch pathway is less clearly defined in the provided search results. nih.govtandfonline.comthesgc.orggenecards.org

STK16 has also been implicated in regulating VEGF expression and cargo secretion. axonmedchem.comacs.orgmdpi.comnih.govresearchgate.netnih.gov It is described as enhancing the pro-angiogenic capacity of tumors as a transcriptional co-activator of VEGF secretion. mdpi.com The pathways through which STK16 mediates these effects are still being elucidated. acs.orgresearchgate.net

Furthermore, STK16, as a member of the NAK kinase family, has been found to participate in cellular processes that can be relevant to viral replication. mdpi.combiorxiv.orgacs.orgnih.gov Specifically, STK16 has been found to be required for SARS-CoV-2 infection. biorxiv.org While the provided information links other NAK family members like AAK1 and BIKE to HIV-1 replication and viral entry mechanisms, the direct role of this compound in inhibiting HIV-1 replication through targeting STK16 is not explicitly detailed in the search results, although the NAK family as a whole has been discussed in the context of potential antiviral targets. mdpi.comtandfonline.comacs.orgnih.govnih.gov

Here is a summary of the signaling pathways discussed:

| Signaling Pathway | STK16 Involvement | This compound Effect (where specified) |

| Transforming Growth Factor-Beta (TGF-β) | Participates, potentially as a nuclear factor and can activate responsive promoters. nih.govuniprot.orgsinobiological.comdiscoverx.comsinobiological.comsinobiological.com | Modulatory role through kinase inhibition is an area of research. |

| c-MYC | Promotes colorectal cancer progression by phosphorylating c-MYC at S452. acs.orgnih.govnih.govnih.govnih.govresearchgate.net | Curtails colorectal cancer proliferation and c-MYC expression in vivo. nih.govnih.govresearchgate.net |

| JAK2/STAT3 | Phosphorylates STAT3 at Ser-727, conferring resistance to JAK2 inhibition. nih.govnih.govgenecards.orglarvol.com | Dual inhibition with JAK2 inhibitors is a potential strategy. genecards.orglarvol.com |

| AKT1 | Promotes cell viability and inhibits apoptosis. researchgate.netresearchgate.netnih.gov | Silencing STK16 (mimicking inhibition) impacts this pathway. researchgate.netnih.gov |

| Sweet Taste Signaling | STK16 is related to this pathway. sinobiological.comsinobiological.comgenecards.org | Not specified in the provided context. |

| Notch | Less clearly defined direct involvement for STK16; NAK family member AAK1 modulates Notch. nih.govtandfonline.comthesgc.orggenecards.org | Not specified in the provided context. |

| VEGF | Implicated in regulating expression and secretion, enhances pro-angiogenic capacity. axonmedchem.comacs.orgmdpi.comnih.govresearchgate.netnih.gov | Pathways mediated by STK16 are being elucidated. acs.orgresearchgate.net |

| HIV-1 Replication | NAK family members linked to viral replication; STK16 required for SARS-CoV-2 infection. mdpi.comtandfonline.combiorxiv.orgacs.orgnih.govnih.gov | Direct inhibition of HIV-1 replication by this compound not explicitly detailed. mdpi.comtandfonline.comacs.orgnih.govnih.gov |

Application of Stk16-in-1 in Disease Pathomechanism Research and Preclinical Models

Oncological Research Applications

Aberrant kinase activity is a hallmark of many cancers, and STK16 has been implicated in the proliferation and survival of cancer cells. citeab.com Inhibition of STK16 activity by STK16-IN-1 has shown potential in suppressing tumor growth and enhancing the efficacy of existing cancer treatments in preclinical studies. citeab.com

Anti-Proliferative Effects in Cancer Cell Lines (e.g., MCF-7, HCT116, HeLa)

This compound has demonstrated anti-proliferative effects in various cancer cell lines, including MCF-7 (breast cancer), HCT116 (colorectal cancer), and HeLa (cervical cancer). researchgate.netresearchgate.netmims.com Treatment with this compound in MCF-7 cells leads to a reduction in cell number and an accumulation of binucleated cells. researchgate.net This effect can be replicated by RNA interference-mediated knockdown of STK16, suggesting that the anti-proliferative activity of this compound is mediated through STK16 inhibition. researchgate.net this compound has also been shown to induce apoptosis in MCF-7, HCT116, and HeLa cells. mims.com

Mechanistic Insights into Specific Cancer Types

Research using this compound and other methods to inhibit STK16 has provided mechanistic insights into the role of STK16 in the pathomechanism of specific cancer types.

STK16 plays a positive regulatory role in the progression of colorectal cancer. nih.govnih.govuni.lu Mechanistically, STK16 promotes colorectal cancer proliferation by phosphorylating c-MYC at serine 452. nih.govnih.govuni.luguidetopharmacology.org This phosphorylation event hinders the degradation of c-MYC via the ubiquitin-proteasome pathway. nih.govnih.govuni.luguidetopharmacology.org The proliferation of colorectal cancer cells mediated by STK16 is dependent on this phosphorylation of c-MYC at S452. nih.govnih.govguidetopharmacology.org Pharmacological inhibition of STK16 using this compound or genetic knockout of STK16 significantly curtailed colorectal cancer proliferation and c-MYC expression in in vivo animal models. nih.govnih.govuni.lu These findings highlight STK16 as a potential therapeutic target for colorectal cancer. nih.govnih.govuni.lu

STK16 is involved in conferring drug resistance in triple-negative breast cancer (TNBC). hznu.edu.cnciteab.comfishersci.no In TNBC cells, STK16 phosphorylates STAT3, contributing to a JAK2-inhibition resistance phenotype. hznu.edu.cnciteab.com Elevated STK16 expression can rescue the phosphorylation status and transcriptional activity of STAT3 when JAK2 signaling is blocked, as STK16 can directly catalyze the phosphorylation of STAT3 at serine 727. citeab.com Pharmacological inhibition or silencing of STK16 significantly enhances the sensitivity of TNBC cells to JAK2 inhibition. hznu.edu.cnciteab.com This suggests that dual inhibition of JAK2 and STK16 could be a potential strategy for treating TNBC patients. citeab.com

STK16 is crucial in regulating tumor cell proliferation, apoptosis, and prognosis in lung adenocarcinoma (LUAD). hznu.edu.cnwikipedia.orgfishersci.ca High expression of STK16 has been observed in LUAD tissues and cells and is associated with worse prognosis. wikipedia.orgfishersci.ca STK16 promotes LUAD cell viability and inhibits apoptosis, at least in part, through the AKT1 signaling pathway. wikipedia.orgfishersci.ca Furthermore, exosomes derived from M1-polarized macrophages have been shown to promote apoptosis in LUAD cells by inhibiting STK16 through the miR-181a-5p/ETS1/STK16 axis. hznu.edu.cnwikipedia.orgfishersci.ca Silencing STK16 expression inhibited cell proliferation and promoted apoptosis via the AKT1 pathway. fishersci.ca

Triple-Negative Breast Cancer (TNBC) and Drug Resistance

Non-Oncological Research Applications

Smooth Muscle Contractility Studies

Research has explored the effects of this compound on smooth muscle contractions in human tissues, specifically focusing on the prostate and detrusor muscle researchgate.netauajournals.orgnih.govdmt.dkuni-muenchen.denii.ac.jp. These studies often utilize organ bath techniques to measure tissue contractions in vitro researchgate.netauajournals.orgnih.govdmt.dkresearchgate.netresearchgate.netresearchgate.net.

Effects on Human Prostate Smooth Muscle Contractions

Studies using human prostate tissues have demonstrated that this compound can inhibit contractions induced by certain agonists. At a concentration of 1 µM, this compound inhibited concentration-dependent contractions triggered by endothelin-1 and the thromboxane A2 analog U46619 researchgate.netauajournals.orgnih.govresearchgate.net. These findings suggest an involvement of STK16 in non-adrenergic and non-neurogenic contractile pathways in the human prostate researchgate.netauajournals.orgnih.gov.

However, this compound did not alter contractions induced by noradrenaline, the α1-agonists phenylephrine and methoxamine, or those elicited by electric field stimulation (EFS) researchgate.netauajournals.orgnih.govresearchgate.netresearchgate.net. This indicates a selective effect of this compound on specific contractile mechanisms, sparing adrenergic and neurogenic pathways in the prostate researchgate.netauajournals.orgnih.gov.

Effects on Human Male Detrusor Contractions

In human male detrusor muscle tissues, this compound also showed inhibitory effects on contractions induced by certain agents. At 1 µM, this compound inhibited concentration-dependent contractions induced by the cholinergic agonists carbachol and metacholine, as well as contractions induced by U46619 researchgate.netauajournals.orgnih.gov. This suggests that STK16 may play a role in cholinergic and non-cholinergic contractile responses in the detrusor researchgate.netauajournals.orgnih.govuni-muenchen.de.

Similar to the prostate, EFS-induced contractions of detrusor tissues were not changed by this compound researchgate.netauajournals.orgnih.govresearchgate.net. This further supports the selective nature of this compound's inhibitory effects, not impacting neurogenic contractions in the detrusor researchgate.netauajournals.orgnih.gov.

Implications for Lower Urinary Tract Symptoms (LUTS) Pathophysiology

Unwanted contraction of prostate and/or bladder smooth muscle is implicated in the pathophysiology of male Lower Urinary Tract Symptoms (LUTS), which can include voiding symptoms suggestive of benign prostatic hyperplasia (BPH) and storage symptoms like overactive bladder (OAB) researchgate.netauajournals.orgnih.govdmt.dkuni-muenchen.de. Current treatments for LUTS, such as α1-blockers, primarily target adrenergic contractions but often have incomplete efficacy, particularly for non-adrenergic mediated symptoms researchgate.netauajournals.orgnih.gov.

The ability of this compound to selectively inhibit non-adrenergic and non-neurogenic smooth muscle contractions in both the prostate and, to a limited extent, the bladder, suggests a potential therapeutic avenue for LUTS researchgate.netauajournals.orgnih.gov. Since non-adrenergic contractions may contribute to the limited efficacy of α1-blockers and α1-blocker-resistant symptoms, studies assessing the potential of this compound as an add-on therapy to α1-blockers in mixed LUTS appear feasible researchgate.netauajournals.orgnih.gov.

Other Potential Disease Associations of STK16 (e.g., Alzheimer's Disease, Frontotemporal Dementia And/Or Amyotrophic Lateral Sclerosis, Spinocerebellar Ataxia)

Beyond smooth muscle function, research indicates potential associations of the STK16 protein with several neurodegenerative disorders. STK16 is a protein coding gene, and diseases associated with it include Frontotemporal Dementia And/Or Amyotrophic Lateral Sclerosis 7 and Spinocerebellar Ataxia, Autosomal Recessive 3 genecards.org.

Studies have explored the role of alternative splicing in modulating transcriptional regulation in brain lower grade glioma, noting that the activity of transcription factor ELK1, related to various CNS diseases including Alzheimer's disease, Huntington's disease, Down syndrome, and depression, can be impacted by alternative splicing outcomes of proteins like STK16 nih.gov. Changes in the exon inclusion ratio of STK16 have been associated with changes in the expression correlation between ELK1 and its targets nih.gov. STK16 is a membrane-associated protein kinase that phosphorylates serine and threonine residues, and an interaction between STK16 and ELK1 is inferred researchgate.netnih.gov. Different splicing outcomes associated with STK16's phosphorylating activity may influence its interaction with transcription factors nih.gov.

While this compound is a tool compound for elucidating the biological functions of STK16, its direct application or effects in the context of Alzheimer's disease, Frontotemporal Dementia, Amyotrophic Lateral Sclerosis, or Spinocerebellar Ataxia are not explicitly detailed in the provided search results acs.orgresearchgate.net. However, the association of the STK16 gene with Frontotemporal Dementia And/Or Amyotrophic Lateral Sclerosis 7 and Spinocerebellar Ataxia, Autosomal Recessive 3 highlights STK16 as a protein of interest in the research of these conditions genecards.org. Further research is needed to fully understand the role of STK16 in the pathomechanisms of these neurodegenerative diseases and whether inhibitors like this compound could have therapeutic relevance.

Evidence from epigenome-wide association studies (EWAS) has identified alterations in DNA methylation in the context of Alzheimer's disease, with some studies exploring blood DNA methylation patterns associated with cerebrospinal fluid biomarkers nih.gov. While STK16 is mentioned in the context of these studies, the direct link between this compound and Alzheimer's disease pathomechanisms based on the provided information is not established nih.gov.

Similarly, research into Frontotemporal Dementia and Amyotrophic Lateral Sclerosis is ongoing, including studies investigating genetic factors and potential therapeutic targets lib4ri.chraceagainstdementia.comals.orgallftd.org. The association of the STK16 gene with these conditions suggests it may be a subject of future research in understanding disease mechanisms genecards.org.

Spinocerebellar ataxias are a group of neurodegenerative conditions characterized by the loss of nerve cells, particularly in the cerebellum rareportal.org.au. Research aims to understand the molecular pathologies of these diseases, including Spinocerebellar Ataxia type 1 (SCA1) researchgate.netuu.nl. The association of the STK16 gene with Spinocerebellar Ataxia, Autosomal Recessive 3 indicates a potential role for STK16 in the pathogenesis of certain forms of ataxia genecards.org.

Future Directions and Research Opportunities

Elucidation of Novel STK16 Substrates and Interacting Proteins

Identifying the complete spectrum of STK16 substrates and interacting proteins is a critical area for future research. While some substrates like DRG1, ENO1, and EIF4EBP1 have been identified in vitro, the full range of its cellular targets remains largely unknown. genecards.orguniprot.orguniprot.org STK16 is known to interact with proteins such as GlcNAcK, DRG1, MAL2, Actin, and WDR1, and further studies are needed to fully characterize these interactions and their functional consequences. mdpi.comresearchgate.net For instance, STK16's interaction with actin is known to regulate Golgi apparatus dynamics, but the detailed mechanisms require further investigation. mdpi.comresearchgate.netnih.govfrontiersin.org Understanding the complete phosphorylation landscape regulated by STK16 and the proteins it interacts with will provide crucial insights into the signaling pathways and cellular processes it controls. Future studies should aim to utilize advanced proteomic techniques to identify novel substrates and protein partners in various cellular contexts and disease states.

Investigation of STK16-IN-1's Broader Effects on Cellular Homeostasis

Beyond its impact on cell proliferation and its potential in cancer treatment, the broader effects of this compound on cellular homeostasis warrant comprehensive investigation. STK16 is involved in diverse processes including vesicular trafficking, Golgi function, cell cycle progression, and potentially metabolic pathways. mdpi.comresearchgate.netnih.govpatsnap.comabcam.com Research indicates STK16's role in regulating actin dynamics, which is essential for maintaining Golgi structure and progressing through the cell cycle. mdpi.comresearchgate.netnih.govfrontiersin.org It has also been linked to TGF-β signaling and TGN protein secretion and sorting. mdpi.comresearchgate.netnih.govnih.gov Further studies using this compound can help dissect the precise mechanisms by which STK16 influences these processes and how their dysregulation contributes to disease. For example, exploring the impact of STK16 inhibition on specific aspects of protein secretion, organelle integrity, and metabolic pathways could reveal novel therapeutic opportunities.

Exploration of Resistance Mechanisms to STK16 Inhibition in Various Contexts

As with many targeted therapies, the potential for the development of resistance mechanisms to STK16 inhibition is a significant consideration for future research. Studies have already indicated that STK16 can play a role in conferring resistance to other therapies, such as JAK2 inhibition in triple-negative breast cancer, by maintaining STAT3 transcriptional activity. larvol.comnih.govup.pt This highlights the importance of understanding how cells might adapt to STK16 inhibition mediated by compounds like this compound. Future research should focus on identifying the molecular pathways and genetic alterations that could lead to resistance in different disease settings. This could involve in vitro studies using cell lines exposed to this compound over time, as well as analyzing clinical samples from patients treated with STK16 inhibitors, if and when they reach clinical trials. ontosight.aipatsnap.com Identifying these mechanisms is crucial for developing strategies to overcome or prevent resistance, potentially through combination therapies.

Development of Next-Generation STK16 Modulators

While this compound is a valuable tool compound, the development of next-generation STK16 modulators with improved properties is an important future direction. This could include developing inhibitors with enhanced selectivity, potency, and pharmacokinetic profiles. patsnap.com Additionally, exploring different types of modulators beyond ATP-competitive inhibitors, such as allosteric inhibitors or protein degraders, could offer alternative strategies for targeting STK16 activity. nih.gov Structure-based drug design and computational modeling can play a significant role in the rational design of these new compounds. patsnap.comresearchgate.net The aim is to develop STK16 modulators that are more suitable for therapeutic development, potentially with reduced off-target effects and improved efficacy in vivo.

Translational Research Implications for Therapeutic Strategy Development

The research on this compound has significant translational research implications, particularly for the development of novel therapeutic strategies. Given STK16's implicated roles in cancer, neurodegenerative diseases, and metabolic disorders, further research is needed to translate the findings from preclinical studies into clinical applications. ontosight.aipatsnap.com This involves moving scientific discoveries from the laboratory to the clinic to benefit human health. leicabiosystems.com Studies using this compound have shown promise in reducing cancer cell growth and enhancing the effects of chemotherapy in preclinical models. acs.orgnih.govmdpi.commedchemexpress.com Future translational research should focus on validating STK16 as a therapeutic target in relevant disease models, identifying biomarkers that predict response to STK16 inhibition, and ultimately designing and conducting clinical trials to evaluate the safety and efficacy of STK16 modulators in patients. ontosight.aipatsnap.com The potential for combination therapies, particularly in overcoming resistance to existing treatments, also represents a key area for translational research. larvol.comnih.govup.pt

Q & A

Basic Research Questions

Q. What are the established in vitro assays to evaluate STK16-IN-1’s effects on cancer cell proliferation?

- Methodological Answer : Standard assays include:

- CCK-8 assays to measure metabolic activity and cell viability (Figure 6B, 6F in ).

- Brdu incorporation to quantify DNA synthesis during proliferation (Figure 6C-D, 6G-H in ).

- Western blotting to assess downstream signaling proteins (e.g., c-MYC phosphorylation at S452) (Figure 6A, 6E in ).

These assays should be replicated in triplicate to ensure statistical robustness, with negative controls (e.g., shRNA knockdown of c-MYC) to confirm specificity .

Q. How does this compound modulate c-MYC signaling in colorectal cancer models?

- Methodological Answer : this compound inhibits STK16 kinase activity, reducing phosphorylation of c-MYC at S452 (Figure 6A, 6E in ). This disrupts c-MYC’s transcriptional activation of pro-proliferative genes. To validate this mechanism:

- Perform co-immunoprecipitation to confirm STK16-c-MYC interaction.

- Use c-MYC S452A mutants to abrogate phosphorylation and test rescue of proliferation (Figure 6E-H in ).

- Combine with RNA-seq to identify c-MYC target genes affected by this compound .

Q. What in vivo models are appropriate for testing this compound’s antitumor efficacy?

- Methodological Answer :

- Xenograft models with colorectal cancer cell lines (e.g., HCT116, SW480) implanted in immunodeficient mice (Figure 7G-J in ).

- Monitor tumor volume, weight, and survival time.

- Validate target engagement via immunohistochemistry (IHC) for c-MYC and Ki-67 (Figure 7K-L in ).

- Include pharmacokinetic (PK) studies to assess drug bioavailability and optimize dosing regimens .

Advanced Research Questions

Q. How can researchers address discrepancies between this compound’s in vitro potency and in vivo efficacy?

- Methodological Answer :

- Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling : Measure plasma/tissue drug concentrations over time to correlate exposure with effect.

- Alternative Delivery Systems : Test liposomal formulations or prodrugs to improve bioavailability.

- Tumor Microenvironment Analysis : Use syngeneic or patient-derived xenograft (PDX) models to account for stromal interactions.

- Multi-omics Integration : Compare transcriptomic/proteomic profiles of in vitro vs. in vivo samples to identify compensatory pathways .

Q. What strategies validate this compound’s target specificity and rule out off-target effects?

- Methodological Answer :

- Genetic Knockdown/Overexpression : Combine this compound treatment with STK16 shRNA or overexpression vectors (Figure 6A in ).

- Kinase Profiling Panels : Use broad-spectrum kinase inhibition assays (e.g., KINOMEscan) to identify off-target interactions.

- Rescue Experiments : Reintroduce wild-type or kinase-dead STK16 mutants to confirm phenotype reversal.

- Proteomic Screens : Perform mass spectrometry to detect changes in non-c-MYC pathways .

Q. How should researchers resolve contradictions in this compound’s effects across cancer cell lines with varying genetic backgrounds?

- Methodological Answer :

- Stratified Analysis : Group cell lines by c-MYC expression levels, STK16 copy number, or mutational status (e.g., KRAS, TP53).

- Pathway Enrichment : Use gene set enrichment analysis (GSEA) to identify signaling networks differentially affected by this compound.

- CRISPR-Cas9 Screens : Perform genome-wide knockout screens to pinpoint modifiers of drug sensitivity .

Q. What statistical considerations are critical for analyzing small-sample in vivo studies with this compound?

- Methodological Answer :

- Power Analysis : Predefine sample size using pilot data to ensure adequate statistical power (e.g., G*Power software).

- Non-Parametric Tests : Use Mann-Whitney U tests for non-normally distributed data.

- Multiple Testing Correction : Apply Benjamini-Hochberg adjustment for omics datasets.

- Transparent Reporting : Follow ARRIVE guidelines for animal studies, detailing exclusion criteria and randomization methods .

Q. How can researchers optimize dosing regimens for this compound in preclinical studies?

- Methodological Answer :

- Dose Escalation Studies : Test multiple doses (e.g., 10–100 mg/kg) to establish a dose-response curve.

- Time-Course Experiments : Collect tumors at 24, 48, and 72 hours post-treatment to assess dynamic changes in c-MYC phosphorylation.

- Toxicology Profiling : Monitor body weight, organ histopathology, and serum biomarkers to define the therapeutic index .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.